
Imatinib Para-diaminomethylbenzene Impurity-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imatinib Para-diaminomethylbenzene Impurity-d3 is a deuterated impurity of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors . This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Imatinib .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imatinib Para-diaminomethylbenzene Impurity-d3 involves the incorporation of deuterium atoms into the molecular structure of Imatinib Para-diaminomethylbenzene. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
Imatinib Para-diaminomethylbenzene Impurity-d3 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Aplicaciones Científicas De Investigación
Imatinib Para-diaminomethylbenzene Impurity-d3 is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
Imatinib Para-diaminomethylbenzene Impurity-d3 exerts its effects by mimicking the structure of Imatinib, allowing researchers to study the interactions and pathways involved in Imatinib’s mechanism of action . The compound targets specific tyrosine kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells . This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, blocking its activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: The parent compound, used in the treatment of various cancers.
Imatinib Para-PPA Impurity: Another impurity of Imatinib, used in similar research applications.
Deuterated Imatinib: A deuterated analog of Imatinib, used to study the pharmacokinetics and metabolic pathways of the drug.
Uniqueness
Imatinib Para-diaminomethylbenzene Impurity-d3 is unique due to its deuterated nature, which allows for more precise studies of the pharmacokinetics and metabolic pathways of Imatinib . The incorporation of deuterium atoms provides a distinct advantage in analytical studies, as it enhances the stability and detection of the compound in various biological and chemical systems .
Propiedades
Fórmula molecular |
C29H31N7O |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
Clave InChI |
XAHUGGOJOZBPPK-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)NC4=NC=CC(=N4)C5=CN=CC=C5)C |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


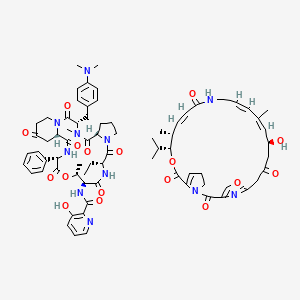
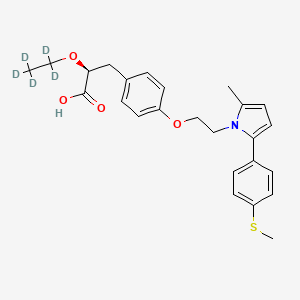
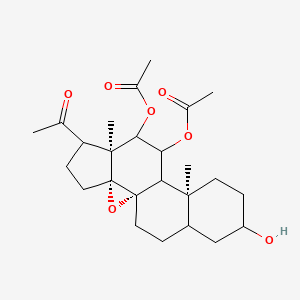
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
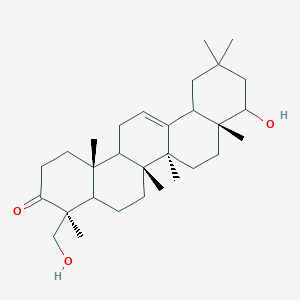
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)
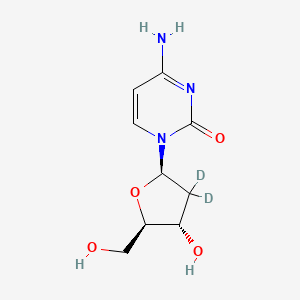

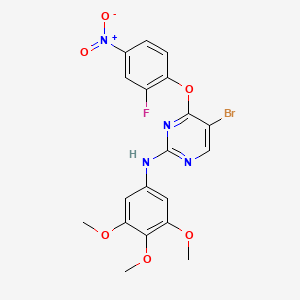

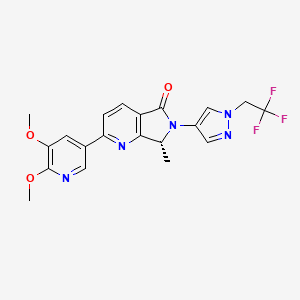
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
